2-Amino-3,5-dibromoisonicotinonitrile
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Overview
Description
2-Amino-3,5-dibromoisonicotinonitrile is a chemical compound with the molecular formula C6H3Br2N3 It is a derivative of isonicotinonitrile, featuring amino and dibromo substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 3 and 5 positions of the pyridine ring. The resulting dibromo compound is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromoisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Bromination: Bromine in the presence of a catalyst.
Amination: Ammonia or amine sources under controlled conditions.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions.
Coupled Products: Formation of biaryl compounds through coupling reactions.
Scientific Research Applications
2-Amino-3,5-dibromoisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromoisonicotinonitrile involves its interaction with specific molecular targets. The amino and dibromo substituents allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-3,5-dibromobenzaldehyde
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines
Uniqueness
2-Amino-3,5-dibromoisonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3Br2N3 |
---|---|
Molecular Weight |
276.92 g/mol |
IUPAC Name |
2-amino-3,5-dibromopyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-11-6(10)5(8)3(4)1-9/h2H,(H2,10,11) |
InChI Key |
KGGDRNMWKSOQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)C#N)Br |
Origin of Product |
United States |
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